N6-Benzoyl-3'-O-methyladenosine
Descripción general
Descripción
m6A is an RNA modification characterized by the addition of a benzoyl group at the N6 position of adenosine. It occurs predominantly in messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). This modification is reversible and dynamically regulated by a set of enzymes, including writers (such as METTL3, METTL14, and WTAP), erasers (such as FTO and ALKBH5), and readers (such as HNRNPA2B1, HNRNPC, and YTHDC1) .
Synthesis Analysis
The synthesis of m6A involves enzymatic processes. The methyltransferase complex, primarily METTL3 and METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. This modification occurs co-transcriptionally during mRNA processing .
Molecular Structure Analysis
The molecular structure of m6A comprises an adenosine base with an additional benzoyl group attached to the N6 nitrogen atom. This modification alters the hydrogen bonding pattern and can influence RNA secondary structures and interactions with proteins .
Chemical Reactions Analysis
m6A participates in various chemical reactions within RNA molecules. It affects RNA folding, stability, and interactions with RNA-binding proteins (RBPs). Additionally, it impacts translation efficiency and splicing events .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Electrochemical Immunosensors for RNA Methylation Detection
N6-Benzoyl-3'-O-methyladenosine plays a role in the development of electrochemical immunosensors for detecting RNA methylation. For instance, an electrochemical immunosensor using gold nanoparticles modified electrodes was designed to detect N6-methyladenosine (m6A), a common modification in RNA, including mRNA. This immunosensor method shows potential for assaying the expression level of methylated RNA in biological samples, indicating its utility in understanding RNA modifications and related biological processes (Yin et al., 2015).
Computational Prediction of m6A Sites in RNA
Gene2vec is a deep learning technique used to predict N6-methyladenosine sites in mRNA. This innovative approach takes advantage of the abundance of m6A sites detected by high-throughput sequencing to discover the characteristics of m6A sequences. This method is significant for understanding RNA methylation patterns and their implications in various biological processes, including gene expression regulation (Zou et al., 2018).
Exploring m6A Methylation in Plant Biology
The role of N6-methyladenosine in plants is also a focus of research. Studies have systematically analyzed the structure and composition of plant m6A regulatory machinery. These insights into the biological functions of m6A in plant growth, development, and stress response could contribute to crop genetic improvement through epitranscriptome manipulation, highlighting the modification's importance across different biological kingdoms (Yue et al., 2019).
Role in Disease Progression, Particularly Cancer
Significant research has been conducted on the role of N6-methyladenosine in disease progression, with a focus on cancer. This RNA modification is dynamically regulated by various enzymes and affects RNA metabolism, which is involved in the pathogenesis of many diseases, including cancer. Understanding these modifications and their regulators provides insight into their potential biological roles in human tumors (Wang et al., 2020).
Involvement in Metabolic Diseases
N6-methyladenosine is closely related to the progression of metabolic diseases, such as obesity, diabetes, and cardiovascular diseases. Its prevalence in RNA methylation suggests a significant role in regulating RNAs that contribute to the development of these diseases. This research area is crucial for understanding the pathological mechanisms of metabolic diseases and potentially developing therapeutic strategies (Li et al., 2020).
Mecanismo De Acción
The functional significance of m6A lies in its regulatory roles. It influences RNA stability, localization, and translation. Readers recognize the modified sites and mediate downstream effects. For example, YTHDC1 promotes nuclear export of m6A-modified transcripts, while HNRNPA2B1 enhances translation .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFYIRSCNBGQBD-XWXWGSFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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